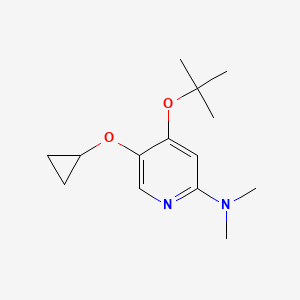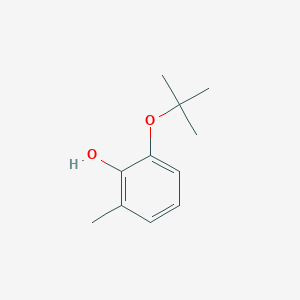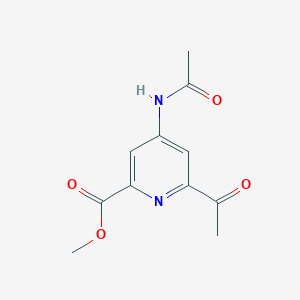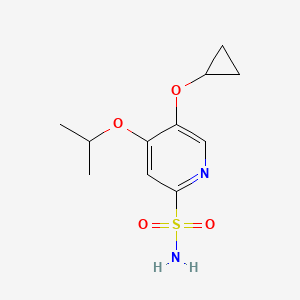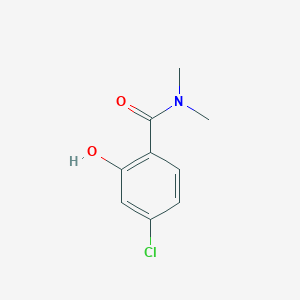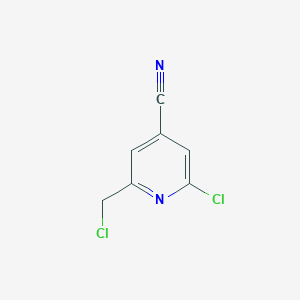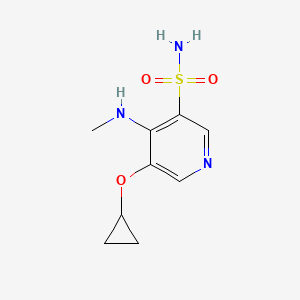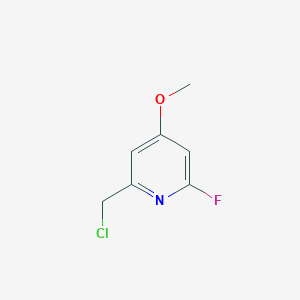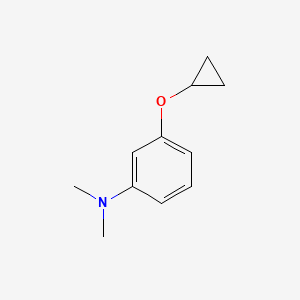
3-Cyclopropoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a cyclopropoxy group and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Cyclopropoxy-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield cyclopropoxyaniline. Subsequent methylation using methyl iodide and a base like sodium hydride can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and methylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group can enhance binding affinity to certain biological targets, while the dimethylamino group can modulate the compound’s electronic properties. These interactions can influence various biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.
3-Cyclopropoxyaniline: Similar to 3-Cyclopropoxy-N,N-dimethylaniline but lacks the dimethylamino group.
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy and dimethylamino groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-12(2)9-4-3-5-11(8-9)13-10-6-7-10/h3-5,8,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
OTARJSGABLLFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


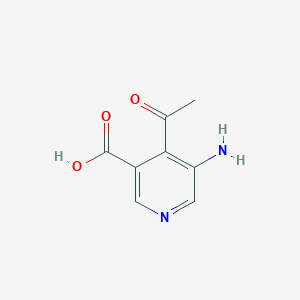
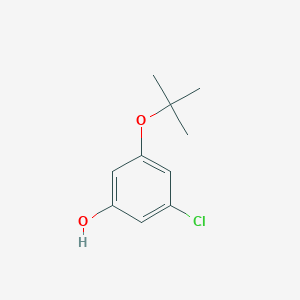
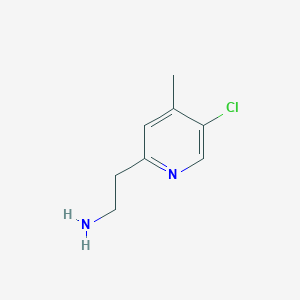
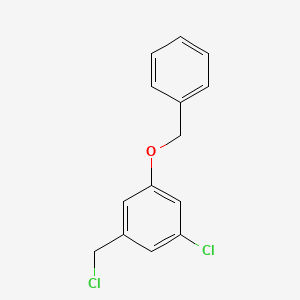
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
